Absence of Validated Biological Target Engagement Versus Benchmark FXa Inhibitors
A search of authoritative public databases (ChEMBL, BindingDB, PubMed) yields no quantitative biological activity data (IC50, Ki, Kd) for CAS 941918-78-1 against Factor Xa or any other pharmacological target. In contrast, the structurally related benchmark apixaban demonstrates potent Factor Xa inhibition with a Ki of 0.08 nM [1]. This represents a critical data gap; until experimentally resolved, the compound cannot be considered a functional FXa inhibitor.
| Evidence Dimension | Factor Xa Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM |
| Quantified Difference | Not calculable (unknown vs. 0.08 nM) |
| Conditions | Purified human Factor Xa enzyme assay (comparator data source: [1]) |
Why This Matters
Without target engagement data, procurement for biological studies is unjustified; the compound's utility is restricted to its chemical properties as a synthetic intermediate.
- [1] Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. View Source
